molecular formula C16H21N3O2 B6632508 (2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one

(2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one

Cat. No. B6632508
M. Wt: 287.36 g/mol
InChI Key: DLQSQLUIXMYHJR-TYZXPVIJSA-N
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Description

(2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one is a chemical compound that has been studied for its various biochemical and physiological effects. It is a synthetic compound that has shown potential for various scientific research applications.

Mechanism of Action

The mechanism of action of ((2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one is not fully understood. However, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been shown to protect neurons from oxidative stress and inflammation by activating the Nrf2/HO-1 pathway. Additionally, it can inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and physiological effects:
((2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one has been shown to have various biochemical and physiological effects. It can induce apoptosis in cancer cells, protect neurons from oxidative stress and inflammation, and inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to have antioxidant properties and can inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using ((2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one in lab experiments is its potential as an anti-cancer agent. It can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Another advantage is its potential as a neuroprotective agent, as it can protect neurons from oxidative stress and inflammation. However, one limitation of using ((2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one in lab experiments is its limited solubility in water, which can make it difficult to dissolve in certain experimental conditions.

Future Directions

There are several future directions for the study of ((2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one. One direction is the further investigation of its potential as an anti-cancer agent, as it has shown promising results in inducing apoptosis in cancer cells. Another direction is the investigation of its potential as a neuroprotective agent, as it has shown potential in protecting neurons from oxidative stress and inflammation. Additionally, further research can be done to investigate its potential as an anti-inflammatory agent, as it has shown potential in inhibiting the production of pro-inflammatory cytokines. Finally, the development of more soluble forms of ((2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one can be explored to overcome its limitations in lab experiments.
Conclusion:
((2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one is a synthetic compound that has shown potential for various scientific research applications. Its potential as an anti-cancer agent, neuroprotective agent, and anti-inflammatory agent has been investigated. Its mechanism of action involves the activation of caspases and the Nrf2/HO-1 pathway, as well as the inhibition of the NF-κB pathway. While it has advantages in certain lab experiments, its limited solubility in water can be a limitation. Further research can be done to investigate its potential in various scientific research applications and to develop more soluble forms of the compound.

Synthesis Methods

The synthesis of ((2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one involves the reaction of 3-(1H-indol-3-yl)propanoic acid with N-Boc-3-hydroxypiperidine, followed by the removal of the Boc-protecting group using trifluoroacetic acid. The reaction yields a white solid that can be purified using column chromatography.

Scientific Research Applications

((2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one has been studied for its potential in various scientific research applications. It has been shown to have potential as an anti-cancer agent, as it can induce apoptosis in cancer cells. It has also been studied for its potential as a neuroprotective agent, as it can protect neurons from oxidative stress and inflammation. Additionally, it has been studied for its potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

(2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c17-14(16(21)19-7-3-4-12(20)10-19)8-11-9-18-15-6-2-1-5-13(11)15/h1-2,5-6,9,12,14,18,20H,3-4,7-8,10,17H2/t12?,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQSQLUIXMYHJR-TYZXPVIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C(CC2=CNC3=CC=CC=C32)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)[C@@H](CC2=CNC3=CC=CC=C32)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one

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